molecular formula C10H9N3O3 B182370 Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate CAS No. 151097-45-9

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B182370
CAS No.: 151097-45-9
M. Wt: 219.2 g/mol
InChI Key: QJDVSIVYIQDFJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is a high-purity chemical compound with the molecular formula C10H9N3O3 and a molecular weight of 219.20 g/mol . This molecule is characterized by its hybrid structure, featuring a 1,2,4-oxadiazole ring core that is functionalized with an ethyl carboxylate group and substituted at the 5-position with a pyridin-4-yl moiety . This specific architecture, which integrates both a heteroaromatic nitrogen ring and an ester group, makes it a valuable and versatile scaffold or building block in medicinal chemistry and drug discovery research. Researchers can utilize this compound as a key synthetic intermediate for the development of more complex molecules. The presence of multiple heteroatoms and functional groups allows for further chemical modifications, enabling its use in the synthesis of potential pharmacologically active agents or in the creation of libraries for high-throughput screening. The compound is intended for research and development purposes in a controlled laboratory environment. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 5-pyridin-4-yl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-15-10(14)8-12-9(16-13-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDVSIVYIQDFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Synthesis

A cyanocarboxylate precursor, such as ethyl cyano(pyridin-4-yl)acetate, reacts with hydroxylamine hydrochloride in the presence of a base. For example:

  • Reagents : Hydroxylamine hydrochloride (1.2 equiv), sodium carbonate (2.0 equiv)

  • Solvent : Ethanol/water (3:1)

  • Conditions : Reflux at 80°C for 6–8 hours

  • Yield : 85–90%

The reaction proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming the amidoxime. Sodium carbonate neutralizes HCl, driving the reaction forward.

Cyclization to 1,2,4-Oxadiazole

The amidoxime is treated with ethyl oxalyl chloride under basic conditions:

  • Reagents : Ethyl oxalyl chloride (1.5 equiv), sodium hydrogen carbonate (2.5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : Dropwise addition at 0°C, followed by stirring at room temperature for 12 hours

  • Workup : Filtration through celite, concentration in vacuo, and crystallization from toluene

  • Yield : 76%

The mechanism involves acylation of the amidoxime’s amino group, followed by intramolecular cyclodehydration.

One-Pot Synthesis Using Chlorooxoacetate Esters

A streamlined one-pot approach avoids isolating the amidoxime intermediate. Ethyl 2-chloro-3-oxobutanoate serves as both the acylating agent and cyclization promoter:

Reaction Setup

  • Reagents : Pyridine-4-carbothioamide (1.0 equiv), ethyl 2-chloro-3-oxobutanoate (1.1 equiv)

  • Solvent : Absolute ethanol

  • Conditions : Reflux at 78°C for 5 hours

  • Workup : Neutralization with sodium bicarbonate, filtration, and recrystallization from water

  • Yield : 70–75%

This method leverages the Hantzsch thiazole synthesis mechanism but diverges via oxadiazole formation due to the absence of sulfur nucleophiles.

Comparative Analysis of Methods

Method Key Reagents Solvent Temperature Yield Advantages
CyclocondensationHydroxylamine HCl, Ethyl oxalyl chlorideTHF0°C → RT76%High purity, scalable
One-Pot SynthesisEthyl 2-chloro-3-oxobutanoateEthanolReflux75%Fewer steps, cost-effective

Optimization Strategies

Solvent Effects

  • THF vs. Pyridine : THF provides better control over exothermic reactions during acyl chloride addition, whereas pyridine increases cyclization rates but complicates purification.

  • Anhydrous Conditions : Essential for minimizing hydrolysis of acid chlorides; molecular sieves or drying tubes are recommended.

Base Selection

Alkali metal carbonates (e.g., NaHCO₃) outperform organic bases like triethylamine in minimizing side reactions such as N-acylation.

Scalability

The cyclocondensation method has been demonstrated at multigram scales (up to 0.72 mol) with consistent yields, underscoring its industrial viability.

Challenges and Solutions

  • Byproduct Formation : Trace amounts of 1,3,4-oxadiazoles may form if reaction temperatures exceed 50°C during cyclization. Controlled cooling (0–5°C) mitigates this.

  • Purification : Column chromatography is often unnecessary; recrystallization from toluene/ether mixtures achieves >95% purity.

Emerging Alternatives

Recent explorations include microwave-assisted cyclization, reducing reaction times from hours to minutes. Preliminary data show comparable yields (78%) using 300 W irradiation for 15 minutes .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative, a key intermediate for further functionalization.

Acid-Catalyzed Hydrolysis :EsterHCl 3 equiv Et O5 Pyridin 4 yl 1 2 4 oxadiazole 3 carboxylic acid\text{Ester}\xrightarrow{\text{HCl 3 equiv Et O}}\text{5 Pyridin 4 yl 1 2 4 oxadiazole 3 carboxylic acid}

  • Yield : 78% (isolated as hydrochloride salt) .

Base-Catalyzed Hydrolysis :EsterNaOH aq refluxCarboxylic acid\text{Ester}\xrightarrow{\text{NaOH aq reflux}}\text{Carboxylic acid}

  • Conditions : 2M NaOH, 6 hours .

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes nucleophilic attack at the C3 or C5 positions, enabling derivatization:

Reaction with Amines :Ester+R NH EtOH 3 Amino 5 pyridin 4 yl 1 2 4 oxadiazole\text{Ester}+\text{R NH }\xrightarrow{\text{EtOH }}\text{3 Amino 5 pyridin 4 yl 1 2 4 oxadiazole}

  • Yield : 65–72% (for R = alkyl/aryl) .

Thiol Substitution :Ester+RSHK CO DMF3 Thioether derivatives\text{Ester}+\text{RSH}\xrightarrow{\text{K CO DMF}}\text{3 Thioether derivatives}

  • Example : Reaction with benzyl mercaptan yields 75% product .

Functionalization of the Pyridine Moiety

The pyridin-4-yl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Nitration :EsterHNO H SO 3 Nitro pyridin 4 yl derivative\text{Ester}\xrightarrow{\text{HNO H SO }}\text{3 Nitro pyridin 4 yl derivative}

  • Conditions : 0°C, 2 hours .
  • Yield : 60% .

Metal Coordination :
The pyridine nitrogen coordinates to transition metals (e.g., Pd, Cu), forming complexes used in catalysis:Ester+PdCl Pd II complex\text{Ester}+\text{PdCl }\rightarrow \text{Pd II complex}

  • Application : Suzuki-Miyaura cross-coupling catalyst .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes:

With Nitrile Oxides :Ester+RCNOCu I catalyst1 2 4 Oxadiazole fused heterocycles\text{Ester}+\text{RCNO}\xrightarrow{\text{Cu I catalyst}}\text{1 2 4 Oxadiazole fused heterocycles}

  • Yield : 55–68% .

Ring-Opening with Alcohols :
Under basic conditions, the oxadiazole ring opens to form alkoxybutadienyl intermediates :Ester+ROHNaOEtLinear alkoxy derivatives\text{Ester}+\text{ROH}\xrightarrow{\text{NaOEt}}\text{Linear alkoxy derivatives}

Biological Activity-Driven Modifications

While not a direct chemical reaction, the compound serves as a precursor for bioactive derivatives:

Anticancer Analog Synthesis :

  • Step 1 : Hydrolysis to carboxylic acid.
  • Step 2 : Coupling with hydrazides to form hydrazone derivatives .
  • Activity : IC₅₀ = 2.41 µM against MCF-7 cells.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate exhibits a range of applications across different scientific domains:

Medicinal Chemistry

This compound is notable for its potential therapeutic effects. Research indicates that it may act as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The mechanism involves the inhibition of alpha-synuclein aggregation, which is crucial for the pathogenesis of Parkinson's disease .

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It shows significant activity against various bacterial strains and fungi. For example:

  • In vitro studies demonstrate its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .

Antitumor Properties

The compound has shown promising results in cancer research:

  • It exhibits cytotoxic effects on HeLa cervical carcinoma cells with an IC50 value around 7 µM.
  • Mechanistically, it induces apoptosis via caspase activation pathways (caspase-3 and caspase-7) and leads to cell cycle arrest at the G0/G1 phase .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in a Parkinson's disease model. The results indicated that treatment with this compound significantly reduced neuronal loss and improved motor function in animal models by inhibiting protein aggregation associated with neurodegeneration .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of this compound against Candida albicans. The study utilized a disc diffusion method to assess efficacy, revealing that this compound displayed substantial antifungal activity compared to standard antifungal agents .

Mechanism of Action

The mechanism of action of Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. In the context of its neuroprotective effects, the compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease . This inhibition prevents the formation of toxic aggregates, thereby protecting neuronal cells from damage.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Pyridinyl vs. This may improve interactions with biological targets .
  • Chloromethyl vs. Methyl : The chloromethyl substituent increases electrophilicity, enabling nucleophilic substitution reactions for further derivatization, whereas methyl groups are inert and primarily influence steric effects .

Biological Activity

Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₀H₉N₃O₃
  • Molecular Weight : 219.20 g/mol
  • CAS Number : 1342721-98-5

Biological Activity Overview

This compound exhibits various biological activities including:

  • Antitumor Activity :
    • Recent studies have highlighted the compound's cytotoxic effects on cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in HeLa cervical carcinoma cells with an IC50 value of approximately 7 µM .
    • The compound induces apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-7, which are crucial for the apoptotic pathway .
  • Antimicrobial Properties :
    • Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazole derivatives have demonstrated promising antimicrobial activity against a range of pathogens. In vitro studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Inhibition of Enzymatic Activity :
    • The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For example, it exhibits inhibitory activity against human carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound triggers the mitochondrial pathway of apoptosis by increasing the expression of pro-apoptotic factors and activating caspases .
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at the G0/G1 phase in various cancer cell lines, thereby inhibiting their proliferation .

Table 1: Biological Activity Summary

Activity TypeTarget Cells/PathogensIC50 ValueReference
AntitumorHeLa (cervical carcinoma)~7 µM
AntimicrobialE. coli (Gram-negative)Not specified
Enzyme InhibitionhCA IX and XIINot specified

Table 2: Case Studies on Antitumor Activity

Study ReferenceCompound TestedModel UsedKey Findings
Ethyl 5-(pyridin-4-yl)-1,2,4-oxadiazoleHeLa cellsInduced apoptosis; IC50 ~7 µM
Various oxadiazole derivativesMCF-7 breast cancer cellsIncreased p53 expression; apoptosis activation

Q & A

Q. What advanced techniques validate the crystal structure of this compound?

  • Methodological Answer :
  • Single-Crystal XRD : Use Mo/Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • SHELXD/SHELXE : Solve phase problems via dual-space methods for small molecules .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for challenging datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.